molecular formula C18H14N2O3 B7637420 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate

2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate

Cat. No. B7637420
M. Wt: 306.3 g/mol
InChI Key: SBBAHRHOQZANPD-UHFFFAOYSA-N
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Description

The compound “2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate” is a complex organic molecule that contains a pyridine ring, a naphthalene ring, and a carboxylate group. Pyridine is a basic heterocyclic organic compound similar to benzene, and naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The amino group (-NH2) attached to the naphthalene ring could potentially participate in various reactions, such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Future Directions

The study and development of new pyridine derivatives is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Further studies could explore the synthesis, characterization, and potential applications of this compound.

properties

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(12-23-18(22)16-9-3-4-11-19-16)20-15-10-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBAHRHOQZANPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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